5-チオモルホリノスルホニルイサチン

説明

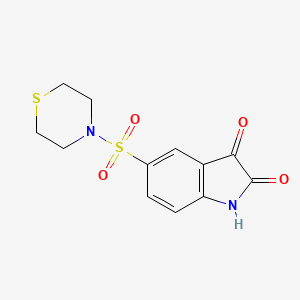

5-Thiomorpholinosulfonyl Isatin is a chemical compound with the molecular formula C12H10N2O5S2. It is a derivative of isatin, which is a versatile scaffold in medicinal chemistry due to its wide range of biological activities.

科学的研究の応用

5-Thiomorpholinosulfonyl Isatin has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying biological processes and enzyme activities.

Medicine: It has potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions .

作用機序

Target of Action

5-Thiomorpholinosulfonyl Isatin is an intermediate in the preparation of isatin sulfonamide analogs . .

Mode of Action

As an intermediate in the preparation of isatin sulfonamide analogs , it’s likely that its mode of action is related to the properties of these analogs

Biochemical Pathways

Given its role as an intermediate in the preparation of isatin sulfonamide analogs , it’s plausible that it may influence the same biochemical pathways as these analogs. More research is required to confirm this and to understand the downstream effects.

Result of Action

As an intermediate in the preparation of isatin sulfonamide analogs , it’s possible that its effects may be similar to those of these analogs

生化学分析

Biochemical Properties

It is known that isatin derivatives, which 5-Thiomorpholinosulfonyl Isatin is a part of, have diverse pharmacological activities such as anticancer, anti-TB, antifungal, antimicrobial, antioxidant, anti-inflammatory, anticonvulsant, anti-HIV, and more

Cellular Effects

Isatin derivatives have been shown to have potent antiproliferative effects in mantle cell lymphoma (MCL) cell lines

Molecular Mechanism

Isatin derivatives have been shown to have various biological roles, including the inhibition of monoamine oxidase B and the induction of apoptosis in various cell lines

Metabolic Pathways

Isatin is known to be synthesized from dietary tryptophan, which may be converted into an indole by the gut flora and then transported to the liver where it is oxidized

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiomorpholinosulfonyl Isatin typically involves the reaction of isatin with thiomorpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 5-Thiomorpholinosulfonyl Isatin are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques .

化学反応の分析

Types of Reactions

5-Thiomorpholinosulfonyl Isatin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

類似化合物との比較

Similar Compounds

Isatin: The parent compound, known for its wide range of biological activities.

Oxindole: A structural isomer of isatin with similar biological properties.

Phthalimide: Another related compound with applications in medicinal chemistry

Uniqueness

5-Thiomorpholinosulfonyl Isatin is unique due to the presence of the thiomorpholine and sulfonyl groups, which enhance its chemical reactivity and biological activity. These functional groups allow it to participate in a broader range of chemical reactions and interact with different biological targets compared to its analogs .

生物活性

5-Thiomorpholinosulfonyl isatin (CAS No. 1144853-48-4) is a derivative of isatin, a compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of 5-thiomorpholinosulfonyl isatin, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

5-Thiomorpholinosulfonyl isatin has the molecular formula C₁₂H₁₀N₂O₅S₂. The presence of thiomorpholine and sulfonyl groups enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.

The mechanism of action for 5-thiomorpholinosulfonyl isatin primarily involves its role as an intermediate in the synthesis of isatin sulfonamide analogs. These analogs have been shown to exhibit various biological activities, including:

- Anticancer Activity : Isatin derivatives, including 5-thiomorpholinosulfonyl isatin, have demonstrated potent antiproliferative effects against various cancer cell lines, such as mantle cell lymphoma (MCL).

- Antimicrobial Effects : Studies indicate that compounds derived from isatin possess significant antimicrobial properties against a range of pathogens.

- Antioxidant Properties : The compound has been implicated in antioxidant activity, contributing to its potential therapeutic benefits in oxidative stress-related conditions.

Anticancer Activity

Research has highlighted the anticancer potential of 5-thiomorpholinosulfonyl isatin through various studies:

- Cell Line Studies : In vitro studies have shown that this compound can inhibit cell proliferation in MCL cell lines by inducing apoptosis and disrupting cell cycle progression.

- Mechanistic Insights : The molecular mechanism involves the inhibition of monoamine oxidase B (MAO-B), which plays a role in regulating apoptosis and cellular signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of 5-thiomorpholinosulfonyl isatin has been explored in several studies:

- Broad-Spectrum Activity : Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial activity, effective against both gram-positive and gram-negative bacteria.

- Potential Applications : Given its antimicrobial properties, there is ongoing research into its potential use as an alternative treatment for infections resistant to conventional antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in MCL cell lines | |

| Antimicrobial | Effective against various bacterial strains | |

| Antioxidant | Exhibits antioxidant properties |

Case Study: Anticancer Efficacy

A study conducted on the effects of 5-thiomorpholinosulfonyl isatin on MCL cells revealed that treatment led to a significant reduction in cell viability. The compound was found to activate caspase pathways, indicating its potential as a chemotherapeutic agent. Further investigations are needed to evaluate its efficacy in vivo and its safety profile in clinical settings.

特性

IUPAC Name |

5-thiomorpholin-4-ylsulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTDODWBVJYAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655229 | |

| Record name | 5-(Thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144853-48-4 | |

| Record name | 5-(Thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。